![molecular formula C14H8Cl2N2O4 B11542617 3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
(E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a nitro group, a benzodioxole ring, and dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Formation of the Imines: The imine formation involves the condensation of an amine (in this case, 3,4-dichloroaniline) with an aldehyde or ketone derivative of the benzodioxole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Studied for potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine
Drug Development: Investigated as a lead compound for the development of new drugs.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The nitro group and benzodioxole ring could play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3,4-DICHLOROPHENYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANIMINE: Similar structure but with a different benzodioxole derivative.
(E)-N-(3,4-DICHLOROPHENYL)-1-(5-NITRO-2H-1,3-BENZODIOXOL-6-YL)METHANIMINE: Similar structure but with a different position of the nitro group.
Uniqueness
The unique combination of the nitro group, benzodioxole ring, and dichlorophenyl moiety in (E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE may confer specific properties that make it particularly useful in certain applications, such as enhanced binding affinity in medicinal chemistry or unique electronic properties in materials science.
Properties
Molecular Formula |
C14H8Cl2N2O4 |
---|---|
Molecular Weight |
339.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-10-2-1-9(4-11(10)16)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-6H,7H2 |
InChI Key |
KYANNBCFAOBECS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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